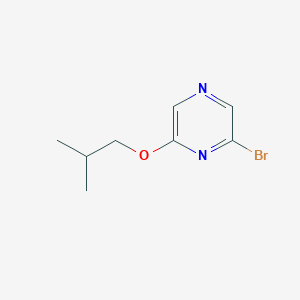
Methyl 3-allyl-1-(tert-butyloxycarbonyl)pyrrolidine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-allyl-1-(tert-butyloxycarbonyl)pyrrolidine-3-carboxylate is a complex organic compound that features a pyrrolidine ring substituted with an allyl group, a tert-butyloxycarbonyl (Boc) protecting group, and a methyl ester. This compound is of interest in organic synthesis due to its structural complexity and the presence of multiple functional groups, which make it a versatile intermediate in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-allyl-1-(tert-butyloxycarbonyl)pyrrolidine-3-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as an amino acid or an amine.
Introduction of the Allyl Group: The allyl group can be introduced via an allylation reaction, often using allyl bromide or allyl chloride in the presence of a base.
Protection with tert-Butyloxycarbonyl Group: The tert-butyloxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP).
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed for the direct introduction of the tert-butyloxycarbonyl group, making the process more sustainable and versatile .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-allyl-1-(tert-butyloxycarbonyl)pyrrolidine-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an alcohol.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The Boc group can be removed under acidic conditions, and the resulting amine can undergo further substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Trifluoroacetic acid (TFA) for Boc deprotection.
Major Products Formed
Oxidation: Formation of epoxides or alcohols.
Reduction: Formation of alcohols.
Substitution: Formation of amines.
Wissenschaftliche Forschungsanwendungen
Methyl 3-allyl-1-(tert-butyloxycarbonyl)pyrrolidine-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions due to its structural features.
Medicine: Potential use in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis.
Wirkmechanismus
The mechanism of action of Methyl 3-allyl-1-(tert-butyloxycarbonyl)pyrrolidine-3-carboxylate involves its interaction with various molecular targets. The Boc group serves as a protecting group for the amine, preventing unwanted reactions during synthesis. Upon deprotection, the free amine can participate in nucleophilic substitution reactions, forming new bonds and facilitating the synthesis of complex molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 3-(allyl(tert-butoxycarbonyl)amino)propanoate
- Tert-butyl 3-methoxypyrrolidine-1-carboxylate
- Ethyl 3-amino-3-(4-fluoro-3-methylphenyl)propanoate
Uniqueness
Methyl 3-allyl-1-(tert-butyloxycarbonyl)pyrrolidine-3-carboxylate is unique due to the presence of the allyl group, which provides additional reactivity compared to similar compounds. The combination of the Boc protecting group and the methyl ester makes it a versatile intermediate for various synthetic applications .
Eigenschaften
Molekularformel |
C14H23NO4 |
|---|---|
Molekulargewicht |
269.34 g/mol |
IUPAC-Name |
1-O-tert-butyl 3-O-methyl 3-prop-2-enylpyrrolidine-1,3-dicarboxylate |
InChI |
InChI=1S/C14H23NO4/c1-6-7-14(11(16)18-5)8-9-15(10-14)12(17)19-13(2,3)4/h6H,1,7-10H2,2-5H3 |
InChI-Schlüssel |
JNUHAUIDNOLNBV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC(C1)(CC=C)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


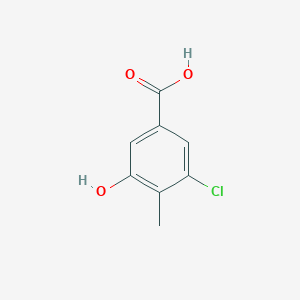
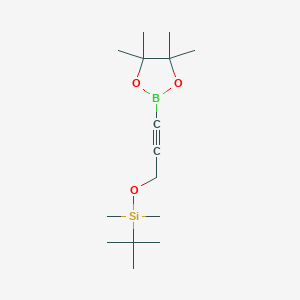

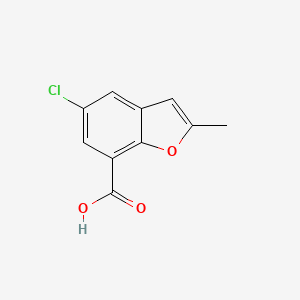
![(S)-1-[3-(trifluoromethyl)phenyl]pentylamine](/img/structure/B13968283.png)
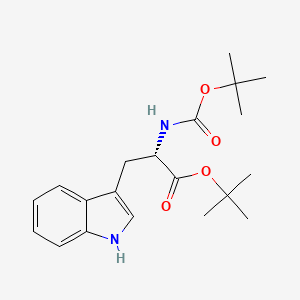
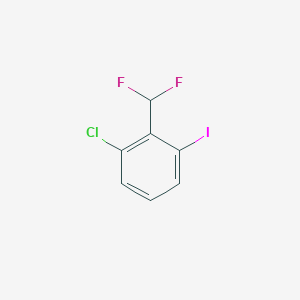
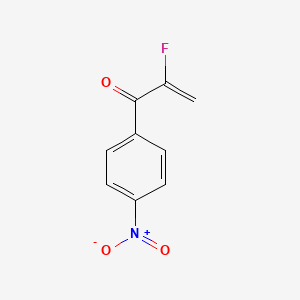
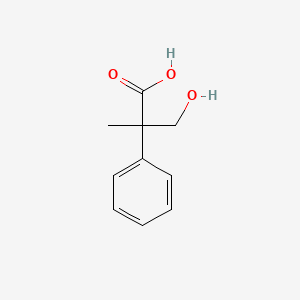
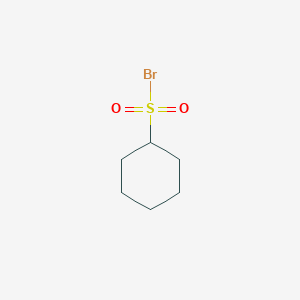
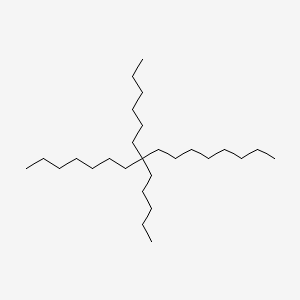
![3-(Benzo[d][1,3]dioxol-5-yl)-3-(cyclopropylamino)propan-1-ol](/img/structure/B13968328.png)
